Propargyl-PEG3-Ms

Descripción general

Descripción

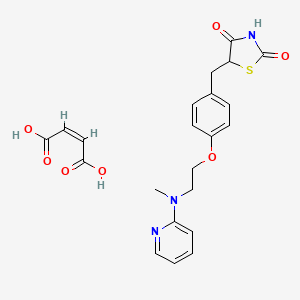

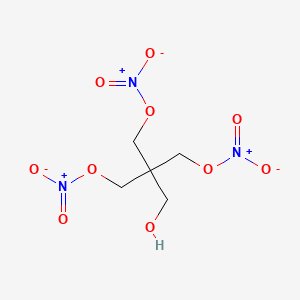

Propargyl-PEG3-Ms is a PEG derivative containing a propargyl group and a Ms group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is often used in the development of antibody-drug conjugates .

Synthesis Analysis

The synthesis of propargyl-terminated heterobifunctional poly (ethylene glycol) derivatives involves the modification of the carboxyl group of the bifunctional PEG into a propargyl . Then, carboxyl, mercapto, or hydrazide groups are introduced to the other end of the bifunctional PEG by modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate, respectively .

Molecular Structure Analysis

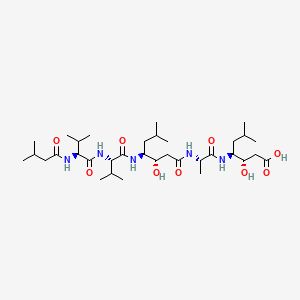

The molecular formula of this compound is C8H14O5S . It has a molecular weight of 222.3 g/mol .

Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Physical And Chemical Properties Analysis

This compound is a PEG derivative with a propargyl group and a Ms group . The hydrophilic PEG spacer increases solubility in aqueous media .

Aplicaciones Científicas De Investigación

Bioconjugación

Propargyl-PEG3-Ms se puede utilizar para la bioconjugación . Esto implica unir una biomolécula a otra molécula para crear bioconjugados. Los bioconjugados tienen diversas aplicaciones en la investigación biológica y la medicina, como la administración de fármacos y la imagenología .

Síntesis de moléculas pequeñas

This compound puede servir como un bloque de construcción para la síntesis de moléculas pequeñas . Las moléculas pequeñas tienen una amplia gama de aplicaciones en la investigación y la medicina, incluyendo como agentes terapéuticos, sondas biológicas y desarrollo de metodología sintética .

Conjugados de moléculas pequeñas y/o biomoléculas

This compound se puede utilizar en la síntesis de conjugados de moléculas pequeñas y/o biomoléculas . Estos conjugados se pueden utilizar en una variedad de aplicaciones, incluyendo la administración de fármacos, el diagnóstico y la terapéutica .

Química de clic

El grupo propargilo en this compound puede reaccionar con compuestos o biomoléculas que llevan azida a través de la química de clic azida-alquino catalizada por cobre para producir un enlace triazol estable . Esta reacción, conocida como química de clic, se utiliza ampliamente en el descubrimiento de fármacos, la ciencia de materiales y la bioconjugación .

Derivados heterobifuncionales de poli (etilenglicol)

This compound se puede utilizar en la síntesis de derivados heterobifuncionales de poli (etilenglicol) (PEG) . Estos derivados tienen una amplia gama de aplicaciones, incluyendo la modificación de proteínas, conjugados fármaco-PEG, micelas poliméricas y materiales de andamiaje 3-D en ingeniería de tejidos y medicina regenerativa .

Agentes de propargilación

This compound puede servir como agentes de propargilación . La propargilación es una reacción química que introduce un grupo propargilo en una molécula. Esta reacción es un paso estratégico en muchas vías sintéticas, lo que lleva a la formación de estructuras más complejas .

Mecanismo De Acción

Target of Action

Propargyl-PEG3-Ms, a derivative of Polyethylene Glycol (PEG), is primarily targeted at proteins and other biomolecules . The propargyl group in this compound can react with azide-bearing compounds or biomolecules . This interaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily proteins and other biomolecules. The propargyl group in this compound reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of stable thioether bonds .

Biochemical Pathways

This compound affects the biochemical pathways related to protein biology. The attachment of this compound to proteins and other biomolecules decreases aggregation and increases solubility . This is particularly important in proteomics and other biological research methods . Additionally, this compound may be involved in regulating the expression levels of several key genes in adipogenesis .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its Polyethylene Glycol (PEG) structure. PEG is non-toxic and non-immunogenic, which means it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . Furthermore, the hydrophilic nature of PEG, and hence this compound, increases solubility in aqueous media , which can impact the bioavailability of the compound.

Result of Action

The result of this compound’s action at the molecular and cellular level involves changes in protein function and gene expression. By attaching to proteins and other biomolecules, this compound decreases aggregation and increases solubility . This can enhance the function of these proteins and biomolecules. Additionally, this compound may influence the expression of genes involved in lipid metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can impact the efficiency of the reaction between the propargyl group in this compound and azide-bearing compounds or biomolecules . Additionally, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry that facilitates this reaction . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.

Safety and Hazards

Direcciones Futuras

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that Propargyl-PEG3-Ms and similar compounds have a promising future in various applications, including the development of antibody-drug conjugates .

Análisis Bioquímico

Biochemical Properties

The propargyl group of Propargyl-PEG3-Ms can interact with azide-bearing compounds or biomolecules in the presence of copper, forming a stable triazole linkage . This interaction is a key biochemical property of this compound, enabling it to be used in a variety of biochemical applications.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is largely due to the stability of the triazole linkage formed with azide-bearing compounds or biomolecules

Propiedades

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUSDGRUYDRKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)